5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole
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Overview
Description
5-(Azetidin-3-yl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features an azetidine ring and a dimethoxybenzyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions or ring-closing reactions involving appropriate precursors.
Attachment of the Dimethoxybenzyl Group: This step may involve alkylation reactions using dimethoxybenzyl halides or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the azetidine ring.
Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halides, nucleophiles, electrophiles, etc.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(Azetidin-3-yl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole would depend on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Azetidin-3-yl)-1,2,4-oxadiazole: Lacks the dimethoxybenzyl group.
3-(3,4-Dimethoxybenzyl)-1,2,4-oxadiazole: Lacks the azetidine ring.
Other Oxadiazoles: Various substitutions on the oxadiazole ring.
Uniqueness
The presence of both the azetidine ring and the dimethoxybenzyl group in 5-(Azetidin-3-yl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole may confer unique chemical and biological properties, such as enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H17N3O3/c1-18-11-4-3-9(5-12(11)19-2)6-13-16-14(20-17-13)10-7-15-8-10/h3-5,10,15H,6-8H2,1-2H3 |
InChI Key |
CKPDEAUNKHVHGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3CNC3)OC |
Origin of Product |
United States |
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